molecular formula C19H26N2O4S B7165388 N-cyclopropyl-1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide

Cat. No.: B7165388
M. Wt: 378.5 g/mol
InChI Key: ILISDJNKNRWEOE-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a sulfonylphenyl group, and a pyrrolidine ring, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-cyclopropyl-1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-13(2)26(24,25)16-9-5-14(6-10-16)12-18(22)21-11-3-4-17(21)19(23)20-15-7-8-15/h5-6,9-10,13,15,17H,3-4,7-8,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILISDJNKNRWEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the sulfonylphenyl group: This step involves sulfonylation reactions, where a sulfonyl chloride reacts with a phenyl group in the presence of a base.

    Acetylation of the pyrrolidine ring: The pyrrolidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-[2-(4-methylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide
  • N-cyclopropyl-1-[2-(4-ethylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide

Uniqueness

N-cyclopropyl-1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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